
3,3',3''-(Phenylstannylidyne)triphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’'-(Phenylstannylidyne)triphenol is an organotin compound with the molecular formula C24H20O3Sn It is a unique compound due to the presence of a tin atom bonded to three phenol groups and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,3’'-(Phenylstannylidyne)triphenol typically involves the reaction of triphenylstannyl chloride with phenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the deprotonation of phenol, allowing it to react with the triphenylstannyl chloride.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and other advanced techniques could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3’,3’'-(Phenylstannylidyne)triphenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The phenol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
Scientific Research Applications
3,3’,3’'-(Phenylstannylidyne)triphenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3’,3’'-(Phenylstannylidyne)triphenol involves its interaction with molecular targets such as enzymes and cellular receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. The pathways involved in its action are still under investigation, but it is believed to influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Triphenylstannyl chloride: Similar in structure but lacks the phenol groups.
Triphenylmethanol: Contains a similar phenyl structure but without the tin atom.
Triphenylamine: Similar aromatic structure but with nitrogen instead of tin.
Uniqueness: 3,3’,3’'-(Phenylstannylidyne)triphenol is unique due to the presence of the tin atom bonded to three phenol groups and a phenyl group. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
115188-82-4 |
|---|---|
Molecular Formula |
C24H20O3Sn |
Molecular Weight |
475.1 g/mol |
IUPAC Name |
3-[bis(3-hydroxyphenyl)-phenylstannyl]phenol |
InChI |
InChI=1S/3C6H5O.C6H5.Sn/c3*7-6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h3*1-2,4-5,7H;1-5H; |
InChI Key |
QKXZXVJGYVFLHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC(=C2)O)(C3=CC=CC(=C3)O)C4=CC=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



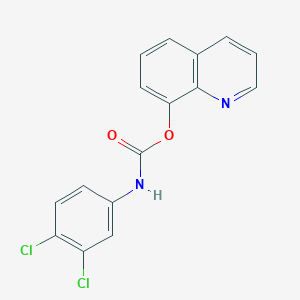

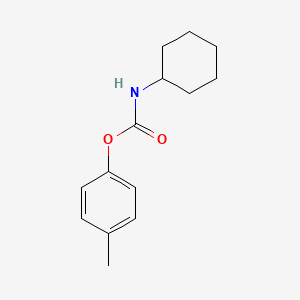
![N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11956562.png)

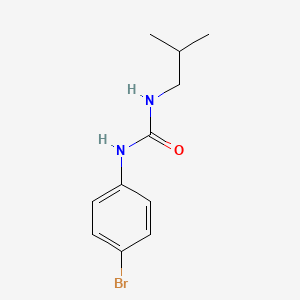

![1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B11956591.png)
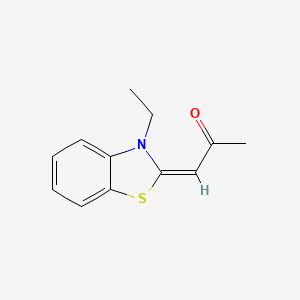
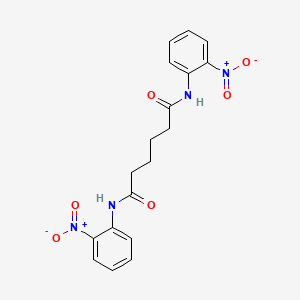

![Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol](/img/structure/B11956610.png)

